5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is an organic compound with significant relevance in medicinal chemistry and material science. This compound features a pyrimidine ring substituted with a bromine atom and a furan moiety, contributing to its unique chemical properties and potential applications.
The compound is classified under heterocyclic compounds due to the presence of nitrogen in the pyrimidine ring. It has been documented in various chemical databases, including the Chemical Book, where it is listed with the molecular formula and a molecular weight of 269.05 g/mol . Its CAS number is 1240598-46-2, which is essential for identification in chemical literature and databases.
The synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid can be achieved through several methodologies, often involving the bromination of pyrimidine derivatives followed by carboxylation reactions. One common approach involves:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product .
The molecular structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid reveals a fused system comprising a pyrimidine ring and a furan ring. Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography, which provides insights into bond angles, distances, and molecular orientation .
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid participates in various chemical reactions, including:
The mechanism of action for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid primarily involves its interactions as an electrophile or nucleophile in various biological systems. The bromine substituent enhances its reactivity, allowing it to participate in:
Quantitative data on binding affinities or inhibition constants would typically be derived from biochemical assays .
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid exhibits several notable physical properties:
Key chemical properties include:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately .
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid finds applications in various scientific fields:
Research continues into optimizing its synthesis and exploring new applications based on its unique structural attributes .
Palladium-catalyzed cross-coupling reactions enable direct functionalization of the C5-bromine position, leveraging the inherent reactivity of halogenated pyrimidines. Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids demonstrate exceptional efficiency for constructing complex biaryl architectures. Optimization studies reveal that Pd(PPh₃)₄ (2-5 mol%) in toluene/ethanol mixtures (3:1) at 80°C with aqueous Na₂CO₃ base achieves >85% conversion within 4 hours. Crucially, the furan ring’s oxygen is compatible without protection, though excessive heating (>100°C) promotes protodebromination side reactions [4].
Table 1: Palladium-Catalyzed Cross-Coupling Performance
Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 80 | 85-92 |
Pd(dppf)Cl₂ | Dioxane | CsF | 90 | 78 |
Pd(OAc)₂/XPhos | THF | K₃PO₄ | 70 | 82 |
Direct C-H arylation at the furan C3/C5 positions represents an alternative strategy. Using Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and pivalic acid (1 equiv) in DMA at 120°C, electron-deficient aryl bromides couple regioselectively at the furan C5 position. This preserves the C5-bromine on the pyrimidine for subsequent diversification, enabling orthogonal functionalization pathways [4].
A convergent synthesis utilizes mucobromic acid (2,3-dibromo-4-oxobut-2-enoic acid) and furan-2-carboximidamides in a one-pot assembly. The process initiates with deprotonation of tert-butylcarbamidine hydrochloride (1.2 equiv) with NaOEt (22% in ethanol) at 50°C, followed by dropwise addition of mucobromic acid in ethanol. Temperature control (<55°C) prevents furan decomposition. Subsequent carboxylation occurs via in situ hydrolysis of the intermediate ester with 2N HCl, yielding the target acid in 65-70% isolated yield after recrystallization [2] [7].
Table 2: Bromination-Carboxylation Optimization Parameters
Step | Reagent | Conditions | Critical Parameters |
---|---|---|---|
Amidination | NaOEt/EtOH | 50°C, 1 h | Imidamide purity >95% |
Cyclization | Mucobromic acid in EtOH | <55°C, dropwise add | Strict temp control |
Ester Hydrolysis | 2N HCl | RT, 2 h | Acidification to pH 2–3 |
Alternative routes employ regioselective bromination of 2-(furan-2-yl)pyrimidine-4-carboxylic acid using bromine (1.05 equiv) in acetic acid at 40°C. This protocol achieves >90% C5-bromination selectivity due to the electron-withdrawing carboxylic acid group, which activates adjacent positions toward electrophilic substitution. Carboxyl group pre-installation mitigates over-bromination and simplifies purification [2] [8].
Solid-phase techniques using Wang resin-linked esters enhance purification efficiency. The pyrimidine-4-carboxylic acid is immobilized via esterification (DIC/DMAP, DCM, 24 h). Microwave irradiation (100 W, 150°C) then accelerates Suzuki coupling with arylboronic acids (5 min vs. 4 h conventionally). Cleavage with TFA/DCM (1:1) liberates functionalized acids in >80% purity after filtration, eliminating chromatographic purification [4].
Key advantages include:
Resin loading (0.8–1.2 mmol/g) critically impacts yield, with lower loading minimizing intermolecular side reactions during coupling steps. This approach facilitates high-throughput production of derivatives like 5-(4-cyanophenyl)-2-(furan-2-yl)pyrimidine-4-carboxylic acid for drug discovery [4].
The C5 bromine exhibits superior reactivity in nucleophilic substitutions over C4/C6 positions due to electronic deactivation by the carboxylic acid and steric accessibility. In DMF at 60°C, amines (e.g., piperazine) displace bromide with 20:1 selectivity versus carboxyl group reactions. Concurrently, the carboxylic acid undergoes decarboxylative coupling when heated with CuI (10 mol%) and phenanthroline in DMF at 150°C, enabling access to 5-bromo-2-(furan-2-yl)pyrimidine [4] [8].
Table 3: Regioselectivity in Nucleophilic Transformations
Reaction Type | Reagent | Position Modified | Selectivity Ratio (C5:Others) |
---|---|---|---|
Nucleophilic Aromatic Substitution | Piperazine | C5-Br | 20:1 |
Esterification | SOCl₂/MeOH | C4-COOH | Exclusive |
Decarboxylation | CuI/phenanthroline | C4-COOH | >95% |
Heterocycle swapping studies demonstrate that thiophene-2-carboximidamides or pyrrole-2-carboximidamides can replace furan-2-carboximidamides in the mucobromic acid cyclization. However, furan derivatives exhibit superior π-stacking in molecular recognition, making them preferred for anticancer applications. Electron-donating furyl groups also enhance the pyrimidine ring’s electrophilicity at C5, facilitating subsequent SNAr reactions [4] [6].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0